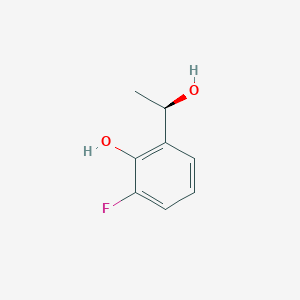![molecular formula C11H9NOS B13603569 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the benzaldehyde and thiazole functionalities allows for a diverse range of chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde typically involves the condensation of benzaldehyde with a thiazole derivative. One common method is the reaction of benzaldehyde with 2-aminothiazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: 4-[(1,3-Thiazol-2-yl)methyl]benzoic acid.
Reduction: 4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
4-[(1,3-Thiazol-2-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-[(1,3-Thiazol-2-yl)methyl]benzaldehyde: Isomer with the thiazole ring attached at a different position on the benzaldehyde ring.
Uniqueness
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is unique due to the specific positioning of the thiazole ring and the aldehyde group, which allows for distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C11H9NOS |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
4-(1,3-thiazol-2-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C11H9NOS/c13-8-10-3-1-9(2-4-10)7-11-12-5-6-14-11/h1-6,8H,7H2 |
InChIキー |
JQTAHILNZIGFFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NC=CS2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)













